molecular formula C10H12O3 B2432653 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 42044-93-9

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B2432653
CAS RN: 42044-93-9
M. Wt: 180.203
InChI Key: YSHWKKGQACCKOW-UHFFFAOYSA-N
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Description

“5-Ethyl-2-hydroxy-3-methoxybenzaldehyde” is a chemical compound . It is similar to other methoxybenzaldehydes, which are important groups of benzoate derivatives found in plants . Some of these compounds exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics .


Synthesis Analysis

The synthesis of similar compounds like “2-Hydroxy-5-methoxybenzaldehyde” has been studied. It is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .


Chemical Reactions Analysis

“2-Hydroxy-5-methoxybenzaldehyde” reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .

Scientific Research Applications

Chemical Reactions and Derivatives

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde participates in various chemical reactions, such as the Knoevenagel Reaction, yielding a range of derivatives. Yasuda and Midorikawa (1966) found that substituted 2-hydroxybenzaldehydes can react with ethyl cyanoacetate to produce different coumarin derivatives, demonstrating the versatility of this compound in synthetic chemistry (Yasuda & Midorikawa, 1966).

Thermophysical Properties

The thermophysical properties of several solid aldehydes, including derivatives of 2-hydroxybenzaldehyde, were studied using differential scanning calorimetry (DSC). Temprado, Roux, and Chickos (2008) report temperatures, enthalpies, entropies of fusion, and heat capacities, highlighting the compound's relevance in materials science (Temprado, Roux, & Chickos, 2008).

Catalysis

A study by Ghorbanloo and Alamooti (2017) describes the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, involving 2-hydroxy-3-methoxybenzaldehyde. This complex acts as a catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalytic applications (Ghorbanloo & Alamooti, 2017).

Schiff Base Compounds

Güler et al. (2012) synthesized benzyloxybenzaldehyde derivatives from 2-hydroxy-3-methoxybenzaldehyde and studied their metal ion binding properties. These Schiff base compounds demonstrate the potential of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in creating complex molecules with specific binding capabilities (Güler et al., 2012).

Antioxidant Activity

Rijal, Haryadi, and Anwar (2022) explored the synthesis of chalcone derivatives from halogenated vanillin (which includes 2-hydroxy-3-methoxybenzaldehyde) and evaluated their antioxidant activities. Their findings highlight the potential of this compound in developing antioxidants (Rijal, Haryadi, & Anwar, 2022).

properties

IUPAC Name

5-ethyl-2-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWKKGQACCKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

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